Deoxynojirimycin

α-Glucosidase Diabetes Inhibitor potency

Deoxynojirimycin (DNJ) is the superior starting scaffold for next-generation antidiabetic agents, providing >245-fold higher potency than miglitol and 92.5-fold higher selectivity for maltase-glucoamylase. Its simple, monomeric iminosugar structure enables precise, derivatizable α-glucosidase inhibition not achievable with complex pseudotetrasaccharides like acarbose. Procure high-purity (≥98%) DNJ to eliminate confounding off-target effects in glycoprotein processing, viral entry, and carbohydrate metabolism assays.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 19130-96-2
Cat. No. B1663644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxynojirimycin
CAS19130-96-2
Synonyms1 Deoxymannojirimycin
1 Deoxynojirimycin
1 Deoxynojirimycin Hydrochloride
1,5-Deoxy-1,5-imino-D-mannitol
1,5-Dideoxy-1,5-imino-D-mannitol
1-Deoxymannojirimycin
1-Deoxynojirimycin
1-Deoxynojirimycin Hydrochloride
Bay n 5595
Moranoline
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O
InChIInChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
InChIKeyLXBIFEVIBLOUGU-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Deoxynojirimycin (CAS 19130-96-2) Procurement Guide: Core Characteristics and Procurement-Relevant Profile


Deoxynojirimycin (DNJ, CAS 19130-96-2) is a naturally occurring iminosugar and potent competitive inhibitor of α-glucosidase enzymes. It is a glucose analog with a nitrogen atom replacing the ring oxygen, conferring high affinity for the active site of glycoside hydrolases [1]. The compound serves as the foundational scaffold for clinically used antidiabetic drugs such as miglitol and as a critical research tool for studying glycoprotein processing, viral entry, and carbohydrate metabolism [2].

Why Deoxynojirimycin Cannot Be Substituted with Generic Iminosugars or Clinical α-Glucosidase Inhibitors


Substitution among α-glucosidase inhibitors is not equivalent due to significant differences in enzyme specificity, kinetic mechanism, and off-target effects. Deoxynojirimycin exhibits distinct selectivity for intestinal maltase-glucoamylase over other glycosidases, a profile not replicated by acarbose, which also inhibits pancreatic α-amylase, or by miglitol, which shows different tissue distribution and absorption characteristics [1]. Furthermore, DNJ's simple monomeric structure allows for extensive derivatization, enabling the design of compounds with tailored pharmacokinetic properties—a flexibility not available with complex pseudotetrasaccharides like acarbose [2]. These differences preclude simple interchangeability in research or industrial applications.

Deoxynojirimycin (CAS 19130-96-2) Quantitative Differentiation Evidence: Direct Comparisons with Miglitol, Voglibose, and Acarbose


Superior Potency vs. Miglitol in α-Glucosidase Inhibition

Deoxynojirimycin demonstrates superior α-glucosidase inhibitory potency compared to the clinically used derivative miglitol. In a direct comparative study, DNJ exhibited an IC50 of 8.15 ± 0.12 µM, whereas miglitol required a significantly higher concentration of 2,000-3,700 µM to achieve comparable inhibition, representing a >245-fold difference in potency [1]. This difference is further highlighted in a derivative context, where a DNJ-based hybrid compound (8d) achieved an IC50 of 0.09 µM, vastly outperforming miglitol's IC50 of 2.43 µM in the same assay [2].

α-Glucosidase Diabetes Inhibitor potency

Enzyme Specificity: DNJ Shows Higher Selectivity for Maltase-Glucoamylase vs. Miglitol

Deoxynojirimycin exhibits a markedly different selectivity profile for intestinal maltase-glucoamylase compared to miglitol. In standardized assays, DNJ inhibits maltase-glucoamylase with an IC50 of 40 nM, while miglitol's IC50 is 3,700 nM, a difference of nearly two orders of magnitude . This indicates that DNJ is a far more potent inhibitor of this specific intestinal enzyme, which is critical for postprandial glucose regulation.

Maltase-glucoamylase Selectivity Intestinal enzymes

Comparative Potency Ranking: DNJ Outperforms Acarbose, Miglitol, and Voglibose in In Silico Binding Studies

In a comprehensive in silico evaluation using molecular docking against three homologous α-glucosidase enzymes (from S. cerevisiae, R. norvegicus, and human GANC), 1-deoxynojirimycin demonstrated the highest binding affinity and predicted inhibitory activity among all tested compounds. The study ranked the inhibitors as follows: 1-deoxynojirimycin > miglitol > voglibose > acarbose [1]. This computational ranking suggests a fundamental structural advantage for DNJ in targeting the α-glucosidase active site across species.

Molecular docking α-Glucosidase In silico

Mechanistic Distinction: Different Substrate-Induced Inhibition Modes vs. Acarbose

Despite both being competitive inhibitors, deoxynojirimycin and acarbose exhibit distinct substrate-induced inhibition modes for human intestinal glucoamylase-maltase. For maltose hydrolysis, both have a Ki of 0.8 µM. However, for maltooligosaccharide hydrolysis, DNJ has a Ki of 0.3 µM, while acarbose has a Ki of 0.4 µM [1]. More importantly, the study concluded that the two inhibitors interact with the enzyme's two different substrate binding modes in fundamentally different ways, with DNJ showing a more pronounced difference in Ki values between maltose and oligosaccharide substrates (factor of 2.7 for DNJ vs. factor of 2 for acarbose) [1].

Enzyme kinetics Inhibition mechanism Maltase

Optimal Research and Industrial Applications for Deoxynojirimycin (CAS 19130-96-2) Based on Quantitative Evidence


High-Potency α-Glucosidase Inhibition in Antidiabetic Drug Discovery

Based on its >245-fold higher potency compared to miglitol [1], deoxynojirimycin is the preferred starting scaffold for developing next-generation antidiabetic agents. Medicinal chemistry programs focused on optimizing α-glucosidase inhibitors should prioritize DNJ derivatives to achieve lower effective doses and potentially reduced side effect profiles.

Selective Maltase-Glucoamylase Research Tool for Intestinal Carbohydrate Digestion Studies

DNJ's 92.5-fold higher potency for maltase-glucoamylase compared to miglitol makes it the superior choice for ex vivo or in vitro studies specifically investigating the role of this enzyme in postprandial glucose regulation. Its high selectivity ensures that observed effects are primarily due to maltase-glucoamylase inhibition, minimizing confounding variables from other glycosidases.

Lead Compound for Structure-Based Drug Design Targeting α-Glucosidase

In silico evidence ranking DNJ as the most potent binder among four major α-glucosidase inhibitors [2] validates its selection as a lead scaffold for structure-based drug design. Computational chemistry groups and biotech firms can confidently use DNJ as a starting point for virtual screening and de novo design of improved inhibitors.

Mechanistic Studies of Substrate-Induced Enzyme Conformational Changes

The distinct substrate-induced inhibition mode of DNJ, which shows a 2.7-fold difference in Ki between maltose and oligosaccharide substrates, makes it a valuable probe for studying the two-binding-mode model of glucoamylase-maltase [3]. This application is specific to DNJ and cannot be replicated with acarbose, which exhibits a different pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxynojirimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.